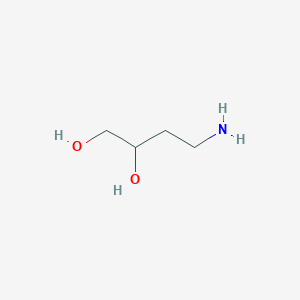

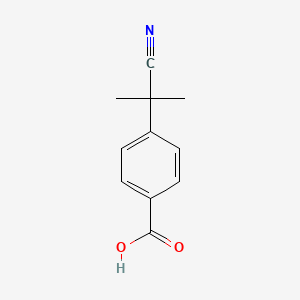

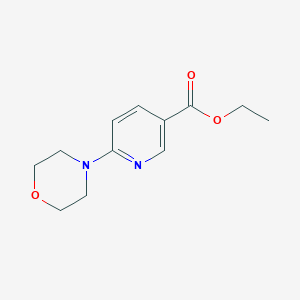

tert-Butyl 4-(benzylamino)piperidine-1-carboxylate

Übersicht

Beschreibung

The compound tert-Butyl 4-(benzylamino)piperidine-1-carboxylate is a chemical intermediate that appears to be related to various research efforts in synthesizing biologically active compounds. While the exact compound is not directly mentioned in the provided papers, similar compounds with tert-butyl piperidine-1-carboxylate structures are frequently reported as intermediates in the synthesis of pharmaceuticals, including nociceptin antagonists , antibacterial and anthelmintic agents , and anticancer drugs .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from commercially available materials. For example, the asymmetric synthesis of a related piperidine dicarboxylate used diastereoselective reduction and isomerization steps, proving to be scalable for large-scale operations . Another synthesis involved a condensation reaction under basic conditions . The synthesis of tert-butyl piperidine-1-carboxylate derivatives typically involves nucleophilic substitution, oxidation, halogenation, and elimination reactions, with the overall yields varying from moderate to high [4, 6, 8].

Molecular Structure Analysis

The molecular structures of these compounds are often confirmed using spectroscopic methods such as LCMS, NMR (both ^1H and ^13C), and IR, as well as CHN elemental analysis [2, 3, 4, 5]. X-ray diffraction studies provide detailed insights into the crystal systems and space groups, as well as unit cell parameters, which are crucial for understanding the three-dimensional architecture of the molecules [2, 3, 7]. DFT analyses are also performed to predict and confirm the molecular geometry and intramolecular interactions [3, 7, 10].

Chemical Reactions Analysis

The tert-butyl piperidine-1-carboxylate derivatives participate in various chemical reactions, including condensation to form oxadiazoles , Schiff base formation , and amination reactions . These reactions are essential for the synthesis of compounds with potential biological activities. The reactivity of these intermediates allows for the introduction of various functional groups, which can lead to the development of diverse pharmacologically relevant molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by their crystalline nature, as evidenced by X-ray diffraction studies [2, 3, 7]. The compounds exhibit different types of intermolecular interactions, such as hydrogen bonding and π-π stacking, which contribute to their stability and solid-state architecture [2, 3]. The thermal properties, molecular electrostatic potentials, and frontier molecular orbitals are analyzed using computational methods to understand their stability and reactivity [5, 7, 10].

Wissenschaftliche Forschungsanwendungen

Synthesis of Biologically Active Compounds

- Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a derivative of tert-butyl 4-(benzylamino)piperidine-1-carboxylate, is utilized as an intermediate in synthesizing biologically active compounds like crizotinib. This compound is synthesized through several steps, starting from tert-butyl-4-hydroxypiperdine-1-carboxylate (D. Kong et al., 2016).

Intermediate for Anticancer Drugs

- Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, another related compound, serves as an important intermediate for small molecule anticancer drugs. A synthesis method from piperidin-4-ylmethanol was developed, resulting in a high total yield. This method's significance lies in its potential for developing drugs to overcome cancer drug resistance (Binliang Zhang et al., 2018).

Key Intermediate in Vandetanib Synthesis

- Vandetanib, a medication used to treat certain types of cancer, utilizes tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate as a key intermediate. The synthesis involves acylation, sulfonation, and substitution steps, starting from piperidin-4-ylmethanol (Min Wang et al., 2015).

Synthesis of Nociceptin Antagonists

- The compound tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate is used in synthesizing nociceptin antagonists. These antagonists have potential therapeutic uses, including in the treatment of pain and possibly other conditions (D. Richter et al., 2009).

Synthesis of Piperidine Derivatives

- Piperidine derivatives, with potential applications in various fields, are synthesized using tert-butyl 4-oxopiperidine-1-carboxylate and its derivatives. These synthons are vital for preparing diverse piperidine derivatives, which can have wide-ranging applications (A. I. Moskalenko & V. Boev, 2014).

Crystal Structure Analysis

- Structural and crystallographic studies of tert-butyl piperidine-1-carboxylate derivatives provide valuable insights into molecular conformations, which are essential for understanding and designing new compounds with specific properties (C. Mamat et al., 2012).

Wirkmechanismus

Target of Action

Tert-Butyl 4-(benzylamino)piperidine-1-carboxylate, also known as 1-Boc-4-AP, is primarily used as an intermediate in the manufacture of fentanyl and various related derivatives such as butyrylfentanyl, furanylfentanyl, benzylfentanyl, and homofentanyl . Therefore, the primary targets of this compound are the same as those of fentanyl and its derivatives, which are primarily the opioid receptors in the central nervous system .

Mode of Action

Instead, it is converted into fentanyl or related analogues through several synthetic steps . These resulting compounds then interact with the opioid receptors, mimicking the effects of endogenous opioids to produce analgesic effects .

Biochemical Pathways

It is known that the fentanyl and its derivatives synthesized from 1-boc-4-ap primarily affect the opioidergic system, modulating pain perception and response .

Pharmacokinetics

The pharmacokinetic properties of the resulting compounds, such as fentanyl, are well-documented and include rapid absorption and distribution, with the effects typically beginning within minutes of administration .

Result of Action

They bind to opioid receptors in the brain, mimicking the effects of endogenous opioids and leading to pain relief .

Action Environment

The action of 1-Boc-4-AP is primarily determined by the conditions of the synthetic processes in which it is used. Factors such as temperature, pH, and the presence of other reagents can influence the efficiency of its conversion into fentanyl or other target compounds . As such, the action environment for this compound is largely the controlled conditions of a laboratory or manufacturing facility.

Its action is primarily determined by the conditions under which it is used in synthetic processes .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

tert-butyl 4-(benzylamino)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-11-9-15(10-12-19)18-13-14-7-5-4-6-8-14/h4-8,15,18H,9-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUJZIXJMTQNFOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70572209 | |

| Record name | tert-Butyl 4-(benzylamino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70572209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

206273-87-2 | |

| Record name | 1,1-Dimethylethyl 4-[(phenylmethyl)amino]-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=206273-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-(benzylamino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70572209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-2-methylthiazolo[4,5-b]pyrazine](/img/structure/B1282997.png)

![6,8-Dibromoimidazo[1,2-A]pyrazine-2-carbonitrile](/img/structure/B1283001.png)

![(Z)-1-(Benzo[b]thiophen-2-yl)acetaldehyde oxime](/img/structure/B1283006.png)

![Benzenamine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1283011.png)